molecular formula C15H19N3O5S B2527144 6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 2201252-01-7

6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2527144
CAS RN: 2201252-01-7
M. Wt: 353.39
InChI Key: YBKIBXDRNYAKIB-UHFFFAOYSA-N
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Description

6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H19N3O5S and its molecular weight is 353.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

One area of application for this compound involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which are explored for their antibacterial properties. Researchers have been investigating the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, reacting it with active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. These compounds have shown promising antibacterial activity, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles

Another scientific application is the creation of novel sulfone-linked bis heterocycles, which have been tested for their antimicrobial activity. These compounds, resulting from the synthesis involving E-styrylsulfonylacetic acid methyl ester, have demonstrated pronounced antimicrobial properties, particularly compound 8, which showed significant activity. This research opens up possibilities for developing new antimicrobial agents with enhanced efficacy (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Synthesis, Characterization, and Antibacterial Evaluation of Azetidinone Derivatives

Furthermore, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial activities. These compounds were produced through Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3. The resulting azetidinones have shown promising antibacterial activities, suggesting their potential application in combating bacterial infections (Chopde, Meshram, & Pagadala, 2012).

Structural Elucidation and Phototransformation Studies

Research has also delved into the structural elucidation and phototransformation of related compounds in water, shedding light on the degradation processes under various conditions. This research not only provides insight into the environmental fate of such compounds but also assists in the development of strategies for mitigating potential environmental impacts (Pinna, Zema, Gessa, & Pusino, 2007).

Insecticidal and Antibacterial Potential

Lastly, pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The innovative use of microwave irradiative cyclocondensation highlights a modern approach to compound synthesis, with some derivatives showing promising results in pest control and antibacterial activity, further broadening the scope of applications for these compounds (Deohate & Palaspagar, 2020).

properties

IUPAC Name

6-methyl-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-9-5-12(6-14(19)22-9)23-13-7-18(8-13)24(20,21)15-10(2)16-17(4)11(15)3/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKIBXDRNYAKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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